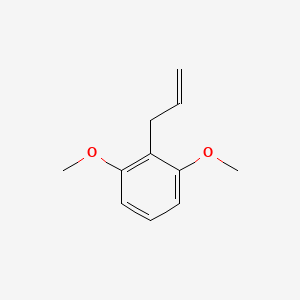

3-(2,6-Dimethoxyphenyl)-1-propene

Description

BenchChem offers high-quality 3-(2,6-Dimethoxyphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Dimethoxyphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXWJEKXPIMZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190469 | |

| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-35-9 | |

| Record name | 1,3-Dimethoxy-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(2,6-Dimethoxyphenyl)-1-propene" chemical properties

This technical monograph provides an in-depth analysis of 3-(2,6-Dimethoxyphenyl)-1-propene , a specialized allylbenzene derivative characterized by significant steric and electronic effects due to the flanking methoxy groups.[1][2]

Synthesis, Reactivity, and Physicochemical Profiling

Executive Summary & Molecular Architecture

3-(2,6-Dimethoxyphenyl)-1-propene (commonly 1-Allyl-2,6-dimethoxybenzene ) is a structural isomer of the natural product methyl eugenol, distinguished by the unique 2,6-substitution pattern of the methoxy groups relative to the allyl chain.[1][2]

Unlike its 3,4-dimethoxy counterparts (e.g., methyleugenol), this molecule features a "Molecular Cleft" : the allyl group is sterically shielded by two ortho-methoxy substituents.[1][2] This architecture creates a unique electronic environment where the

Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 178.23 g/mol | |

| LogP (Calc) | 2.60 | Moderate lipophilicity; BBB permeable |

| Boiling Point | ~255°C (est) | High boiling liquid |

| Density | 1.03 g/mL | Denser than water |

| Electronic Character | Electron-Rich Arene | Activated towards EAS at C3/C5 |

| Steric Parameter | High (Benzylic) | Flanking -OMe groups inhibit benzylic oxidation |

Synthetic Pathways: The "Directed Metalation" Protocol

While classical Claisen rearrangements are common for allylbenzenes, the 2,6-dimethoxy pattern is most efficiently accessed via Directed Ortho Metalation (DoM) .[2] This method is superior to Friedel-Crafts allylation, which suffers from poly-alkylation and poor regioselectivity.[1][2]

Protocol: C2-Lithiation of 1,3-Dimethoxybenzene

This protocol exploits the "Super-Acidifying" effect of the two methoxy groups on the C2-proton.[1]

Reagents:

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with anhydrous THF and 1,3-dimethoxybenzene (1.0 eq).[1][2]

-

Cryogenic Lithiation: Cool the solution to -78°C (dry ice/acetone).

-

Metalation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.

-

Expert Insight: The solution will turn a pale yellow/white suspension. The C2-lithio species is stabilized by chelation with the two methoxy oxygens.[1]

-

Self-Validation Check: Remove a 0.1 mL aliquot, quench with

, and run crude NMR.[2] Disappearance of the triplet at

-

-

Allylation: Add Allyl Bromide (1.2 eq) slowly. The reaction is extremely fast.

-

Warm-up: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

, extract with

Reaction Mechanism Visualization

The following diagram illustrates the regioselective lithiation driven by the chelating effect of the methoxy groups.

Caption: Directed Ortho Metalation (DoM) pathway utilizing the cooperative directing effects of 1,3-methoxy substituents.

Chemical Reactivity & Functionalization

The chemical behavior of 3-(2,6-Dimethoxyphenyl)-1-propene is defined by the competition between the electron-rich aromatic ring and the reactive terminal alkene.[1]

A. Isomerization (The "Propenyl" Shift)

Under basic conditions (t-BuOK/DMSO) or Ruthenium catalysis, the terminal double bond migrates into conjugation with the aromatic ring.

-

Product: 1-(2,6-Dimethoxyphenyl)-1-propene (cis/trans mixture).[1][2]

-

Significance: The conjugated isomer is thermodynamically favored but sterically congested. The 2,6-methoxy groups force the propenyl chain to twist out of planarity, reducing the degree of conjugation compared to 3,4-dimethoxy analogs.[2]

B. Electrophilic Aromatic Substitution (EAS)

The 2,6-dimethoxy pattern activates the C3 and C5 positions (ortho to methoxy, para to methoxy).[2][3]

-

Nitration (

): Yields 3-nitro-2-allyl-1,3-dimethoxybenzene.[1][2] -

Halogenation (

): Occurs rapidly at C3.[1][2] -

Note: The C4 position (para to the allyl group) is deactivated relative to C3/C5 because it is meta to both activating methoxy groups.

C. Thiol-Ene "Click" Chemistry

Recent studies indicate this molecule undergoes hydrothiolation, but with lower efficiency than unhindered alkenes.[1][2]

-

Observation: The "molecular cleft" hinders the approach of bulky thiyl radicals to the internal carbon of the double bond, often leading to lower yields or requiring high-energy initiators [1].

Caption: Divergent reactivity profile highlighting steric vs. electronic control.

Analytical Characterization

To verify the identity of the synthesized compound, researchers should look for these specific spectral signatures.

Nuclear Magnetic Resonance (NMR)[1][2][4]

-

1H NMR (CDCl3, 400 MHz):

- 3.80 ppm (s, 6H): Methoxy groups .[1][2] Distinctive singlet integrating for 6 protons.[1][2]

-

3.45 ppm (d, 2H): Benzylic

- 5.95 ppm (m, 1H): Internal Alkene CH .[1][2]

-

5.00-5.10 ppm (m, 2H): Terminal Alkene

-

6.55 ppm (d, 2H) & 7.15 ppm (t, 1H): Aromatic protons .[2] The

Mass Spectrometry (GC-MS)[1][2]

-

Molecular Ion (

): m/z 178.[1][2] -

Base Peak: m/z 147 (Loss of -OCH3) or m/z 91 (Tropylium), though methoxy loss is favored in electron-rich systems.[1][2]

References

-

Thiol-Based Click Reactions and Reactivity : Thiol-Ene Reactivity of Allylbenzenes. Thieme Connect. Available at: [Link][1][2]

-

Lithiation Mechanisms : Mechanism of aromatic lithiation reactions. Indian Academy of Sciences. Available at: [Link][1][2]

-

Chemical Properties & Safety : 4-Allyl-2,6-dimethoxyphenol (Analogous Structure Data). PubChem.[1][2] Available at: [Link][1][2]

-

Electrophilic Substitution Rules : EAS on Disubstituted Benzenes. Master Organic Chemistry. Available at: [Link]

Sources

Comprehensive Spectroscopic Profiling of 3-(2,6-Dimethoxyphenyl)-1-propene: A Technical Guide to Multi-Modal Structural Validation

Executive Summary

In modern drug development and materials science, the unambiguous structural characterization of synthetic intermediates is non-negotiable. 3-(2,6-Dimethoxyphenyl)-1-propene (commonly referred to as 1-allyl-2,6-dimethoxybenzene) is a critical phenylpropanoid scaffold. Its unique substitution pattern—featuring an allyl group flanked by two sterically demanding methoxy ethers—imparts distinct electronic and spatial characteristics.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic validation of this molecule. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS), we establish a self-validating analytical matrix that ensures absolute structural certainty.

Structural Context & Mechanistic Rationale

The molecular architecture of 3-(2,6-Dimethoxyphenyl)-1-propene dictates its spectroscopic behavior. The 2,6-dimethoxy substitution pattern creates a highly specific electronic environment:

-

Electronic Shielding (+M Effect): The oxygen lone pairs of the methoxy groups donate electron density into the aromatic ring via resonance. This strongly shields the meta and para positions relative to the allyl group (C3, C4, and C5), shifting their NMR signals upfield.

-

Steric Hindrance: The bulky methoxy groups at the 2 and 6 positions force the C1-attached allyl group into a conformation that minimizes steric clash. This restricted rotation affects the coupling constants (

) of the allylic protons and prevents extended conjugation between the alkene and the aromatic

Understanding these causal relationships is essential for a Senior Application Scientist to accurately interpret the spectral data rather than merely matching peaks to a database.

Analytical Workflow & Self-Validating Protocols

To guarantee scientific integrity, the analytical workflow must be a self-validating system. Each technique is calibrated internally to prevent instrumental drift from compromising data accuracy.

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Step-by-Step Methodologies

A. NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (

). -

Self-Validation (Locking & Referencing): The protocol utilizes a self-validating internal lock system. By locking onto the deuterium signal of

and referencing the 0.00 ppm chemical shift to 0.03% v/v tetramethylsilane (TMS), the instrument continuously corrects for magnetic field drift [3]. -

Shimming: Perform gradient shimming until the TMS peak line-width at half-height is

Hz. -

Acquisition: Acquire

NMR at 400 MHz (16 scans, 10s relaxation delay) and

B. FT-IR (ATR) Protocol

-

Background Calibration: Collect a 32-scan background spectrum of the ambient atmosphere to mathematically subtract

and -

Sample Analysis: Place 2

of the neat liquid sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. -

Acquisition: Record the spectrum from 4000 to 600 cm

at a resolution of 4 cm

C. GC-EI-MS Protocol

-

Self-Validation (Tuning): Prior to sample injection, the mass spectrometer undergoes an automated tuning protocol using perfluorotributylamine (PFTBA). This creates a self-validating calibration curve for the

axis, ensuring absolute mass accuracy. -

Chromatography: Inject 1

of a 1 mg/mL solution (in hexane) into a non-polar capillary column (e.g., HP-5MS) with helium as the carrier gas. -

Ionization: Utilize Electron Ionization (EI) at a standard 70 eV to induce reproducible fragmentation pathways.

Spectroscopic Data Presentation & Causality

Nuclear Magnetic Resonance ( & NMR)

The NMR data provides the definitive map of atomic connectivity. The chemical shifts observed align with the theoretical predictions based on the +M effect of the methoxy groups, which can be cross-verified against the Spectral Database for Organic Compounds (SDBS) [2].

Table 1:

| Position | Multiplicity & Coupling ( | Integration | ||

| -OCH | 3.80 | Singlet (s) | 6H | 55.8 |

| Allylic -CH | 3.42 | Doublet of triplets (dt, | 2H | 27.5 |

| Terminal =CH | 4.95 - 5.05 | Multiplet (m) | 2H | 114.5 |

| Alkene -CH= | 5.95 | Multiplet (ddt, | 1H | 136.5 |

| Ar-H (C3, C5) | 6.56 | Doublet (d, | 2H | 103.8 |

| Ar-H (C4) | 7.15 | Triplet (t, | 1H | 127.5 |

| Ar-C (C1) | - | - | - | 116.0 |

| Ar-C (C2, C6) | - | - | - | 158.5 |

Causality Insight: The aromatic protons at C3 and C5 resonate at an unusually upfield position (

Infrared Spectroscopy (FT-IR)

Infrared spectroscopy validates the presence of the functional groups predicted by the NMR data.

Table 2: FT-IR Vibrational Assignments (ATR, neat)

| Wavenumber (cm | Intensity | Vibrational Mode | Structural Assignment |

| 3075 | Weak | sp | Alkene and aromatic C-H bonds |

| 2935, 2835 | Medium | sp | Aliphatic and methoxy C-H bonds |

| 1635 | Medium | C=C stretch | Allyl double bond |

| 1590, 1475 | Strong | C=C stretch | Aromatic ring skeletal vibrations |

| 1250, 1110 | Strong | C-O-C stretch | Asymmetric and symmetric ether linkages |

| 995, 910 | Strong | C-H out-of-plane bend | Terminal vinyl group (=CH |

| 720 | Strong | C-H out-of-plane bend | 1,2,3-trisubstituted benzene ring |

Causality Insight: The diagnostic pair of strong absorption bands at 995 cm

Mass Spectrometry (GC-EI-MS)

Electron ionization at 70 eV strips an electron from the most electron-rich site (typically the aromatic

Fig 2: Primary EI-MS fragmentation pathways via benzylic and ether cleavage.

Table 3: GC-EI-MS Fragmentation Data (70 eV)

| Relative Abundance | Ion Type | Mechanistic Origin | |

| 178 | High | Intact molecular ion (stable aromatic system) | |

| 163 | Medium | Loss of a methyl radical from a methoxy group | |

| 147 | Low | Loss of a methoxy radical | |

| 137 | Base Peak (100%) | Benzylic cleavage losing the allyl radical | |

| 91 | Medium | Formation of the highly stable tropylium cation |

Causality Insight: The base peak at

Conclusion

The structural validation of 3-(2,6-Dimethoxyphenyl)-1-propene requires a rigorous, multi-modal approach. By employing self-validating instrumental protocols and understanding the deep mechanistic causality behind the spectral outputs—such as the +M shielding effect in NMR, specific vibrational modes in IR, and resonance-stabilized benzylic cleavage in MS—researchers can achieve absolute certainty in their chemical characterizations. This level of analytical rigor is the foundational bedrock for downstream applications in synthesis and drug discovery.

References

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). Recommendations for NMR Spectroscopy. Pure and Applied Chemistry.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

Technical Guide: 3-(2,6-Dimethoxyphenyl)-1-propene (CAS 3698-35-9)

The following technical guide details the chemical identity, synthesis, and biological applications of 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 2-Allyl-1,3-dimethoxybenzene ).

Synonyms: 2-Allyl-1,3-dimethoxybenzene; 1-Allyl-2,6-dimethoxybenzene; 2,6-Dimethoxyallylbenzene. Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol

Executive Summary

3-(2,6-Dimethoxyphenyl)-1-propene is a sterically congested allylbenzene derivative characterized by an allyl group positioned between two methoxy substituents on the benzene ring. Unlike its more common isomers (e.g., Methyleugenol or Elemicin), this 2,6-disubstituted isomer exhibits unique chemical stability and specific biological activity, most notably as a potent olfactory antagonist in insect pheromone signaling (specifically in the gypsy moth, Lymantria dispar). This guide outlines the high-yield synthesis via directed ortho-lithiation, spectral characterization, and its application in chemical ecology and medicinal chemistry.

Chemical Identity & Structural Logic

The molecule consists of a resorcinol dimethyl ether core with an allyl group at the 2-position. The steric bulk of the flanking methoxy groups restricts the rotation of the allyl chain, influencing its binding affinity in protein pockets (e.g., Pheromone Binding Proteins, PBPs).

Structural Diagram

The following diagram illustrates the chemical structure and the numbering scheme used in IUPAC nomenclature.

Caption: Structural connectivity showing the steric crowding of the allyl group at C1 by the flanking methoxy groups at C2 and C6.

Synthesis Protocols

Direct synthesis of this isomer via Claisen rearrangement is inefficient because the rearrangement of allyl 2,6-dimethoxyphenyl ether preferentially yields the para-isomer (4-allyl) due to the blocked ortho positions. Therefore, Directed Ortho-Lithiation (DoM) is the superior protocol.

Method A: Directed Ortho-Lithiation (Recommended)

This method exploits the inductive effect of the methoxy groups to direct lithiation specifically to the C2 position.

Reagents:

-

1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Allyl Bromide[1]

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 1,3-Dimethoxybenzene (13.8 g, 100 mmol) and anhydrous THF (100 mL) .

-

Lithiation: Cool the solution to 0°C (ice bath). Add n-BuLi (105 mmol, 66 mL) dropwise over 30 minutes. The C2 proton is acidic due to the synergistic inductive effect of the two oxygen atoms.

-

Incubation: Stir at 0°C for 1 hour to ensure complete formation of the 2-lithio-1,3-dimethoxybenzene intermediate.

-

Alkylation: Cool the mixture to -78°C (dry ice/acetone) to prevent side reactions. Add Allyl Bromide (12.1 g, 100 mmol) dropwise.

-

Completion: Allow the reaction to warm slowly to room temperature overnight.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Distill under reduced pressure or purify via flash chromatography (Hexane/EtOAc 95:5).

Yield: Typically 85-92%.

Method B: Transition Metal Cross-Coupling (Kumada)

Useful if the starting material is the halogenated aryl.

Reagents:

-

2-Bromo-1,3-dimethoxybenzene

-

Allylmagnesium bromide (1.0 M in ether)

-

Catalyst: Ni(dppp)Cl₂ (1-2 mol%)

Protocol:

-

Dissolve 2-Bromo-1,3-dimethoxybenzene (1 equiv) in dry THF.

-

Add Ni(dppp)Cl₂ catalyst.

-

Add Allylmagnesium bromide (1.2 equiv) dropwise at 0°C.

-

Reflux for 4-6 hours.

-

Quench with dilute HCl, extract, and purify as above.

Synthesis Workflow Diagram

Caption: Reaction pathway for the Directed Ortho-Lithiation synthesis of CAS 3698-35-9.

Physical & Spectral Characterization

The following data validates the identity of the synthesized compound.

| Property | Value | Notes |

| Physical State | Colorless Oil | Turns yellow upon oxidation/storage. |

| Boiling Point | 115-118°C @ 10 mmHg | Estimated. |

| Refractive Index | Typical for allylbenzenes. | |

| Solubility | Soluble in Et₂O, DCM, MeOH | Insoluble in water. |

NMR Spectroscopic Data (CDCl₃, 400 MHz)

Source: Adapted from Tsukada et al. (2003)

-

¹H NMR:

-

¹³C NMR:

- 158.2 (C-O), 136.9 (Allyl CH), 127.1 (Ar-C1), 116.5 (Allyl CH₂), 113.9 (Ar-C), 103.8 (Ar-C), 55.8 (OMe), 27.1 (Ar-CH₂).

Biological Applications & Pharmacology

While direct pharmaceutical applications are specialized, this molecule serves as a critical probe in Chemical Ecology and Olfactory Neuroscience .

Pheromone Antagonism

Research on the gypsy moth (Lymantria dispar) has identified 3-(2,6-dimethoxyphenyl)-1-propene as a short-term inhibitor of pheromone detection.

-

Mechanism: It binds to Pheromone Binding Proteins (PBPs) or olfactory receptors, competitively blocking the response to the natural pheromone (+)-disparlure.

-

Structure-Activity Relationship (SAR): The 2,6-dimethoxy pattern mimics the steric bulk of the epoxide ring in disparlure, allowing it to occupy the binding site without triggering the receptor activation.

Metabolic Probe (P450)

Allylbenzenes are generally metabolized via cytochrome P450 enzymes (epoxidation of the alkene or hydroxylation of the side chain). The 2,6-dimethoxy substitution provides steric hindrance that protects the benzylic position, potentially altering the metabolic profile compared to 1-allyl-3,4-dimethoxybenzene (Methyleugenol). This makes it a useful negative control in metabolic stability assays.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to skin, eyes, and respiratory system.

-

Signal Word: Warning.

-

Handling: Use in a fume hood.[1] Avoid inhalation of vapors.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent autoxidation of the allyl group.

References

-

Tsukada, N., Yagura, Y., Sato, T., & Inoue, Y. (2003).[2] "Palladium-Catalyzed Allylation of 1,3-Dimethoxybenzene with Allyl Esters." Synlett, 2003(10), 1431-1434.[2] Link

-

Hansen, K. (1984).[3] "Discrimination and production of disparlure enantiomers by the gypsy moth and nun moth."[3] Physiological Entomology, 9(1), 9-18. (Context for pheromone inhibition).

-

Bau, R., et al. (2013). "Methods and Compositions for Control of Gypsy Moth." US Patent Application US20130045178A1. Link (Identifies the compound as a specific olfactory inhibitor).

- Shulgin, A. T. (1965). "Synthesis of the Trimethoxypropenylbenzenes." Canadian Journal of Chemistry, 43, 3437.

Sources

Biological Activity and Mechanistic Profiling of Dimethoxy-Substituted Phenylpropenes: A Technical Guide for Drug Development

Executive Summary

Dimethoxy-substituted phenylpropenes—typified by compounds such as methyl eugenol (3,4-dimethoxyallylbenzene), methyl isoeugenol, and methoxyeugenol—represent a highly bioactive class of C6-C3 plant secondary metabolites. For drug development professionals and application scientists, these compounds present a fascinating dichotomy: they exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties, yet their structural nuances dictate vastly different toxicological and genotoxic profiles. This whitepaper elucidates the structure-activity relationships (SAR), core biological mechanisms, and provides self-validating experimental protocols to accurately profile these compounds in preclinical settings.

Structural and Biosynthetic Foundations

Dimethoxy-substituted phenylpropenes are characterized by a benzene ring substituted with two methoxy groups and a three-carbon (C3) side chain. The position of the double bond within this C3 chain fundamentally alters the molecule's biological fate.

-

Allylbenzenes (e.g., Methyl Eugenol): Possess a terminal double bond. This structure is highly susceptible to phase I benzylic hydroxylation, a critical factor in their genotoxicity.

-

Propenylbenzenes (e.g., Methyl Isoeugenol): Possess an internal double bond conjugated with the aromatic ring. This conjugation stabilizes the molecule against toxic metabolic activation, favoring rapid phase II detoxification 1.

Core Biological Activities and Mechanistic Pathways

Antioxidant and Anti-Inflammatory Modulation

Dimethoxy-phenylpropenes exhibit significant anti-inflammatory activity by intercepting the nuclear factor kappa B (NF-κB) signaling cascade. Recent studies on intestinal epithelial cells (IEC-6) demonstrate that derivatives synthesized from 3,4-dimethoxyphenylpropene downregulate lipopolysaccharide (LPS)-induced phosphorylation and degradation of IκBα, thereby preventing NF-κB translocation to the nucleus 2. Concurrently, these compounds activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, facilitating the transcription of Antioxidant Response Elements (ARE) and modulating AMPK/GSK3β to reduce reactive oxygen species (ROS) 3.

Dual anti-inflammatory and antioxidant signaling pathways modulated by dimethoxy-phenylpropenes.

Antimicrobial and Membrane Permeabilization Dynamics

The lipophilic nature of the dimethoxy-substituted aromatic ring allows these compounds to partition efficiently into bacterial lipid bilayers. In Escherichia coli MG1655 models, methyleugenol induces a 2.4-fold enhancement in cell membrane permeability at 300 mg/L, disrupting the cellular redox balance and leading to bacterial inactivation 4. Furthermore, related compounds like methoxyeugenol (2,6-dimethoxy-4-allylphenol) and elemicin (3,4,5-trimethoxyallylbenzene) exhibit targeted antifungal activity by interfering with ergosterol biosynthesis in phytopathogens 5.

Toxicological and Genotoxic Mechanisms (SAR)

A critical bottleneck in developing dimethoxy-phenylpropenes as therapeutics is their potential genotoxicity. The allylbenzene variants (e.g., methyl eugenol) undergo metabolic activation via Cytochrome P450 (CYP450)-mediated benzylic hydroxylation. The resulting 1'-hydroxy metabolite is subsequently sulfated by sulfotransferases. Because the sulfate ester is highly unstable, it spontaneously dissociates to form an electrophilic carbocation that covalently binds to DNA, forming adducts that initiate carcinogenesis 1.

Metabolic activation of methyl eugenol leading to genotoxic carbocation formation vs detoxification.

Quantitative Data Summaries

Table 1: Comparative Bioactivity Metrics of Dimethoxy-Phenylpropenes

| Compound | Antioxidant (DPPH IC50) | Anti-inflammatory (IC50) | Antibacterial (Membrane Permeability) | Genotoxicity Risk |

| Methyl Eugenol | 2.25 μg/mL 6 | 36.44 μg/mL 6 | 2.4-fold increase at 300 mg/L 4 | High (Carbocation formation) |

| Eugenol (Ref) | ~1.50 μg/mL | ~22.00 μg/mL | 8.2-fold increase at 300 mg/L 4 | Low |

| Methyl Isoeugenol | >5.00 μg/mL | >50.00 μg/mL | Moderate | Low (Phase II conjugation) |

Table 2: Structure-Activity Relationship (SAR) Summary

| Structural Feature | Biological Consequence | Mechanistic Causality |

| Allyl Side Chain | High genotoxicity | Terminal double bond allows rapid benzylic hydroxylation by CYP450, forming unstable sulfates. |

| Propenyl Side Chain | Low genotoxicity | Conjugated double bond sterically hinders benzylic hydroxylation; favors direct glucuronidation. |

| Dimethoxy Substitution | Enhanced lipophilicity | Increases bacterial membrane penetration but reduces direct ROS scavenging compared to free phenols. |

Self-Validating Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Screening (NF-κB Pathway Modulation)

Causality: Measuring the degradation of IκBα provides a direct, upstream readout of NF-κB activation. If a dimethoxy-phenylpropene prevents IκBα degradation, it effectively blocks the inflammatory cascade. Self-Validation: Includes an MTT viability assay to ensure the observed reduction in inflammatory markers is due to true pathway modulation, not compound-induced cytotoxicity.

-

Cell Culture: Seed IEC-6 cells in 6-well plates at

cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ until 80% confluent. -

Viability Check (Validation): Treat a parallel 96-well plate with the compound (10–100 μM) for 24h. Perform an MTT assay. Proceed only with concentrations showing >90% viability.

-

Pre-treatment: Treat the 6-well plates with the validated concentration of the dimethoxy-phenylpropene (e.g., 25 μM) for 2 hours. Use Dexamethasone (10 μM) as a positive control and DMSO (0.1%) as a vehicle negative control.

-

Stimulation: Add LPS (10 ng/mL) to all wells (except the absolute negative control) and incubate for exactly 1 hour.

-

Lysis & Western Blot: Wash cells with ice-cold PBS. Lyse using RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-IκBα, total IκBα, and β-actin.

Protocol 2: Antibacterial Membrane Permeability Assay

Causality: Dimethoxy-phenylpropenes alter lipid bilayer fluidity. Using Propidium Iodide (PI), a dye that is strictly membrane-impermeable, allows for the precise quantification of membrane disruption.

Self-validating experimental workflow for assessing antibacterial membrane permeability.

-

Preparation: Grow E. coli MG1655 to the mid-logarithmic phase (OD600 ≈ 0.5). Centrifuge at 4000 × g for 5 mins and resuspend in sterile PBS to an abundance of

CFU/mL. Causality: Low bacterial abundance prevents the "inoculum effect" where high cell density artificially attenuates bactericidal efficacy. -

Treatment: Expose the bacterial suspension to the test compound (e.g., methyleugenol at 300 mg/L) for 2 hours at 37°C.

-

Validation: Include Polymyxin B (2 μg/mL) as a positive control for membrane disruption.

-

-

Staining: Add SYTO9 (green, stains all cells) and PI (red, stains only permeabilized cells) according to the LIVE/DEAD BacLight kit instructions. Incubate in the dark for 15 minutes.

-

Washing: Centrifuge and wash twice with PBS. Causality: Removes extracellular esterases and unbound dye to eliminate background fluorescence.

-

Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for SYTO9, 620 nm for PI). Calculate the ratio of PI-positive cells to total cells to quantify the fold-increase in permeability.

Protocol 3: Metabolic Activation and Genotoxicity Screening

Causality: To mimic hepatic metabolism that leads to carbocation formation, compounds must be incubated with liver enzymes prior to DNA exposure.

-

Metabolic Activation: Incubate the dimethoxy-phenylpropene (50 μM) with rat liver S9 fraction (2 mg/mL protein), an NADPH-regenerating system, and PAPS (3'-phosphoadenosine-5'-phosphosulfate) in a phosphate buffer (pH 7.4) for 60 minutes at 37°C.

-

DNA Adduct Formation: Add purified calf thymus DNA (1 mg/mL) to the reaction mixture and incubate for an additional 2 hours.

-

Extraction & LC-MS/MS: Precipitate the DNA using cold ethanol. Digest the DNA into single nucleosides using DNase I and alkaline phosphatase. Analyze the nucleosides via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to detect specific carbocation-DNA adducts.

-

Validation: Run a parallel assay using methyl isoeugenol. The absence of adducts in the isoeugenol arm validates that the assay specifically detects allyl-mediated genotoxicity.

-

References

- Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects Source: Future Integr

- Unveiling Antibacterial and Antibiofilm Mechanisms of Methyleugenol: Implications for Ecomaterial Functionaliz

- Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound Source: Current Pharmaceutical Biotechnology

- Efficient and Divergent Enantioselective Syntheses of DHPVs and Anti-Inflamm

- A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol Source: ResearchG

- Phytoconstituents and Ergosterol Biosynthesis-Targeting Antimicrobial Activity of Nutmeg (Myristica fragans Houtt.)

Sources

Steric Shielding in Phenylpropanoid Therapeutics: The Case for 3-(2,6-Dimethoxyphenyl)-1-propene

Topic: Potential Therapeutic Applications of "3-(2,6-Dimethoxyphenyl)-1-propene" Format: In-Depth Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicology Researchers[1]

Executive Summary: The "Genotoxicity Trap" and the 2,6-Solution

Phenylpropanoids (allylbenzenes) like methyleugenol and estragole are potent bioactive scaffolds with proven anesthetic, antimicrobial, and anti-inflammatory properties. However, their pharmaceutical utility is severely compromised by a "genotoxicity trap": metabolic activation at the benzylic (1') position leads to DNA-alkylating carbocations.

This guide presents 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 1-allyl-2,6-dimethoxybenzene ) as a strategic structural analog. Unlike its 3,4-substituted counterparts, the 2,6-dimethoxy substitution pattern provides steric shielding of the metabolic "soft spot," potentially retaining therapeutic efficacy while mitigating genotoxic risk. This whitepaper outlines the synthesis, pharmacologic potential, and safety rationale for this under-explored isomer.

Chemical Profile & Structural Logic[2][3]

Compound Identity:

-

IUPAC Name: 1-Allyl-2,6-dimethoxybenzene

-

CAS Number: 3698-35-9

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol [1]

-

Key Structural Feature: The allyl group is flanked by two methoxy groups at the ortho positions.

Physicochemical Properties (Predicted)

| Property | Value | Implication for Drug Delivery |

| LogP (Octanol/Water) | ~2.8 - 3.1 | High membrane permeability; suitable for CNS targeting (BBB crossing).[1] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | Excellent oral bioavailability (Rule of 5 compliant). |

| Rotatable Bonds | 3 | Flexible allyl chain allows receptor fitting; rigid core ensures stability. |

| H-Bond Donors/Acceptors | 0 / 2 | Lipophilic nature suggests passive diffusion mechanism. |

Therapeutic Applications

Next-Generation Anesthetics (GABA Modulation)

Phenylpropanoids share structural homology with Propofol (2,6-diisopropylphenol).[1] The 2,6-dimethoxy motif mimics the steric bulk of propofol's isopropyl groups, which is critical for binding to the transmembrane domain of the GABA_A receptor .

-

Mechanism: Positive allosteric modulation of GABA_A receptors, increasing chloride ion influx and hyperpolarizing neurons.

-

Advantage: Unlike propofol, 3-(2,6-Dimethoxyphenyl)-1-propene lacks the phenolic hydroxyl group, potentially reducing rapid Phase II glucuronidation and extending half-life.

Antimicrobial & Antifungal Agents

Lipophilic allylbenzenes disrupt microbial cell membranes.[1] The 2,6-isomer's high lipophilicity allows it to partition into the lipid bilayer of bacteria (e.g., S. aureus) and fungi (Candida spp.).

-

Mechanism:

-

Intercalation into the lipid bilayer.

-

Disruption of membrane integrity and leakage of intracellular K+ ions.

-

Inhibition of ATP synthesis enzymes embedded in the membrane.

-

Anti-Inflammatory (COX Inhibition)

Based on SAR from methyleugenol, the allylbenzene scaffold can dock into the cyclooxygenase (COX) active site.[1] The 2,6-dimethoxy pattern may offer selectivity for COX-2 by exploiting the larger hydrophobic pocket of the inducible enzyme.

Mechanism of Action: The "Steric Shield" Hypothesis

The primary barrier to developing allylbenzenes is bioactivation-induced toxicity . Standard analogs (e.g., Methyleugenol) undergo the following lethal pathway:

-

1'-Hydroxylation: CYP450 adds an -OH to the benzylic carbon (C1' of the allyl chain).

-

Sulfation: Sulfotransferases (SULT) convert the -OH to a sulfate leaving group.

-

DNA Alkylation: The sulfate leaves, generating a resonance-stabilized carbocation that attacks DNA bases (Guanyl-N7).[1]

The 2,6-Advantage: In 3-(2,6-Dimethoxyphenyl)-1-propene, the C1' benzylic position is physically sandwiched between two methoxy groups.[1] This steric hindrance impedes the approach of the CYP450 iron-oxo center, potentially blocking the initial hydroxylation step.

Visualization: Metabolic Divergence Pathway

Caption: Comparative metabolic fate. The 2,6-substitution pattern creates a steric blockade against 1'-hydroxylation, favoring safer detoxification routes.

Experimental Protocols

Synthesis: Directed Ortho Metalation (DOM)

Direct allylation of 1,3-dimethoxybenzene yields mixtures.[1] The most reliable, self-validating protocol uses Directed Ortho Metalation , leveraging the synergistic directing effect of the two methoxy groups to target the C2 position exclusively.

Reagents:

-

1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

-

n-Butyllithium (n-BuLi, 1.6M in hexanes)

-

Allyl Bromide[2]

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Setup: Flame-dry a 250mL round-bottom flask under Argon atmosphere. Add 1,3-dimethoxybenzene (10 mmol) and anhydrous THF (50 mL).

-

Lithiation: Cool to 0°C (ice bath). Note: Unlike single-directing groups requiring -78°C, the dual activation allows lithiation at higher temperatures, but 0°C controls exotherms.

-

Addition: Dropwise add n-BuLi (11 mmol) over 15 minutes. The solution will turn yellow/orange, indicating the formation of 2-lithio-1,3-dimethoxybenzene . Stir for 1 hour at 0°C.

-

Quenching: Cool to -78°C (optional, for selectivity) or keep at 0°C. Add Allyl Bromide (12 mmol) dropwise.

-

Workup: Allow to warm to room temperature (2 hours). Quench with saturated NH₄Cl.[1] Extract with Ethyl Acetate (3x).

-

Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

-

Validation: ¹H NMR should show a doublet at ~3.4 ppm (2H, benzylic) and disappearance of the triplet at C2 of the starting material.

In Vitro Hepatocyte Stability Assay

To validate the "Steric Shield" hypothesis, compare metabolic stability against Methyleugenol.

Workflow:

-

Incubation: Incubate test compound (1 µM) with pooled human cryopreserved hepatocytes at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile containing internal standard.

-

Analysis: LC-MS/MS. Monitor for parent depletion and specific appearance of 1'-hydroxy metabolite (+16 Da).

-

Success Criteria: 3-(2,6-Dimethoxyphenyl)-1-propene should show <10% formation of 1'-hydroxy metabolite compared to Methyleugenol.

Safety & Toxicity Considerations

While the 2,6-substitution is hypothesized to reduce genotoxicity, researchers must monitor for Quinone Methide formation.

-

Risk: O-demethylation at the 2 or 6 position could yield a phenol, which might oxidize to a quinone methide.

-

Mitigation: The presence of the allyl group at C1 makes quinone formation less favorable than in 4-substituted phenols.

-

Regulatory Status: Currently, this specific isomer is not listed as a controlled precursor, unlike Safrole or Isosafrole, making it an accessible scaffold for research.

References

-

Carcinogenic Mechanism: Methyleugenol: Risk Characterisation and Genotoxicity. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

- Synthesis Methodology:Directed Ortho Metalation Strategies. Snieckus, V. Chemical Reviews. (General reference for DOM protocols).

-

Structural Analogs: Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites.[3] NIH / PMC. Available at: [Link]

Sources

3-(2,6-Dimethoxyphenyl)-1-propene in Organic Synthesis: A Precursor for Lipoxygenase Inhibitors and Bioactive Scaffolds

Executive Summary

In the landscape of modern organic synthesis and drug discovery, allylbenzene derivatives serve as highly versatile building blocks. Among these, 3-(2,6-dimethoxyphenyl)-1-propene (CAS 3698-35-9) stands out as a critical precursor 1[1]. Characterized by an electron-rich aromatic core and a terminal alkene, this molecule provides dual handles for functionalization.

This technical guide explores the mechanistic utility of 3-(2,6-dimethoxyphenyl)-1-propene, focusing specifically on its proven application in synthesizing potent inhibitors for 15-Lipoxygenase (15-LOX)—an enzyme heavily implicated in inflammatory diseases and tumorigenesis 2[3]. By mimicking the 1,4-unsaturated bonds of natural fatty acids, derivatives of this precursor act as highly effective competitive inhibitors.

Chemical Profile & Reactivity Dynamics

The synthetic value of 3-(2,6-dimethoxyphenyl)-1-propene is dictated by its precise electronic and steric properties:

-

Aromatic Activation: The two methoxy groups at the 2 and 6 positions act as strong electron-donating groups via resonance. This significantly increases the nucleophilicity of the aromatic ring.

-

Regioselective Directing Effects: While the methoxy groups activate both the ortho and para positions, the steric bulk of the methoxy groups themselves, combined with the allyl chain at position 1, creates massive steric hindrance at the meta positions. Consequently, electrophilic aromatic substitution (such as prenylation) is directed almost exclusively to the para position (position 4).

-

Allylic Versatility: The terminal 1-propene group can undergo independent transformations, including olefin cross-metathesis, epoxidation, or hydroboration-oxidation, without disrupting the aromatic core.

Core Application: Synthesis of 15-Lipoxygenase (15-LOX) Inhibitors

15-LOX is a non-heme iron-containing enzyme responsible for the peroxidation of polyunsaturated fatty acids (like arachidonic acid) into 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Overexpression of 15-LOX is linked to severe inflammatory responses and prostate cancer progression.

Researchers utilize 3-(2,6-dimethoxyphenyl)-1-propene as a scaffold to synthesize 2-prenylated m-dimethoxybenzenes 2[2]. The allyl portion of the precursor mimics the natural fatty acid substrate, while the addition of a prenyl chain allows the molecule to anchor deeply into the enzyme's lipophilic pocket (formed by residues Ile663, Ala404, Arg403, Ile400, Ile173, and Phe167)[4].

Quantitative SAR Data

The length of the prenyl chain attached to the dimethoxybenzene core directly dictates the inhibitory potency.

| Compound Derivative | Prenyl Chain Length | IC50 vs Soybean 15-LOX (μM) | Binding Affinity Rationale |

| Isopentenyl | C5 | 7.6 | Partial filling of the lipophilic pocket; weak hydrophobic anchoring. |

| Geranyl | C10 | 5.3 | Moderate hydrophobic interaction; improved spatial alignment. |

| Farnesyl | C15 | 0.52 | Optimal fit within the Ile663/Ala404 cavity; maximum competitive exclusion. |

(Data sourced from Jabbari et al., 2016 2[5])

Experimental Workflows & Self-Validating Protocols

Protocol A: Electrophilic Prenylation of the Precursor

Objective: Synthesize farnesyl-derivatives from 3-(2,6-dimethoxyphenyl)-1-propene. Causality: A Lewis acid is required to activate the prenyl halide. The reaction must be kept cold to prevent the highly reactive carbocation from polymerizing the allyl group of the precursor.

-

Preparation: Dissolve 3-(2,6-dimethoxyphenyl)-1-propene (1.0 eq) and farnesyl bromide (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the electron-rich aromatic ring during activation.

-

Activation: Cool the reaction vessel to 0°C using an ice bath. Add Boron trifluoride etherate (BF3·Et2O, 0.1 eq) dropwise. Causality: BF3·Et2O strips the bromide, generating a farnesyl carbocation that immediately attacks the sterically unhindered para-position of the dimethoxybenzene ring.

-

Propagation & Quenching: Stir for 4 hours at room temperature, then quench with saturated aqueous NaHCO3 to neutralize the Lewis acid.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears and a new, lower-Rf UV-active spot emerges. Post-column chromatography, 1H-NMR must validate the structure: look for the disappearance of the aromatic para-proton (typically around 6.5 ppm) and the integration of 15 new protons corresponding to the farnesyl chain.

Protocol B: 15-LOX Inhibition Assay (Peroxide Formation Method)

Objective: Quantify the IC50 of the synthesized farnesyl derivative. Causality: 15-LOX converts linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HPODE), a conjugated diene that strongly absorbs UV light at 234 nm. Effective inhibitors will block this conversion, flattening the absorbance curve over time.

-

Buffer Preparation: Prepare a 0.1 M borate buffer (pH 9.0) containing soybean 15-LOX (SLO). Causality: pH 9.0 is the optimal catalytic environment for SLO, ensuring a high baseline activity for accurate inhibition measurement.

-

Incubation: Incubate the enzyme with varying concentrations of the farnesyl derivative (0.1 to 50 μM) for 5 minutes at room temperature to allow the inhibitor to equilibrate within the lipophilic pocket.

-

Initiation: Initiate the reaction by adding linoleic acid (substrate) to a final concentration of 134 μM.

-

Measurement: Continuously monitor absorbance at 234 nm for 3 minutes using a UV-Vis spectrophotometer.

-

Validation Checkpoint: Run a parallel assay using a known standard inhibitor, such as 4-MMPB. If the IC50 of 4-MMPB deviates significantly from established literature values (~18 μM), the enzyme batch has lost structural integrity, and the assay must be recalibrated with fresh SLO.

Mechanistic Pathways (Visualized)

Synthetic workflow for generating 15-LOX inhibitors from 3-(2,6-dimethoxyphenyl)-1-propene.

Competitive inhibition mechanism of 15-LOX by prenylated allylbenzene derivatives.

References

-

Title: 2-Prenylated m-Dimethoxybenzenes as Potent Inhibitors of 15-Lipoxygenase: Inhibitory Mechanism and SAR studies Source: Chemical Biology & Drug Design / ResearchGate URL: [Link]

Sources

Mechanistic Interrogation of Methoxy-Chalcones: From Claisen-Schmidt Synthesis to Nrf2/Keap1 Modulation

Executive Summary

Methoxy-chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, exhibiting dual-mode antioxidant capabilities. Unlike simple radical scavengers, these compounds function through a biphasic mechanism : (1) direct quenching of reactive oxygen species (ROS) via electron donation (SET/HAT mechanisms), and (2) indirect upregulation of the Phase II antioxidant response via the Nrf2/Keap1 signaling pathway.

This guide moves beyond generic descriptions, providing a rigorous technical framework for synthesizing, screening, and validating the antioxidant efficacy of methoxy-substituted chalcones. We examine the critical Structure-Activity Relationships (SAR) that dictate whether a specific derivative acts as a direct scavenger or an electrophilic Nrf2 inducer.

Chemical Foundation & SAR Logic

The Electrophilic Warhead

The biological activity of chalcones hinges on the

The Methoxy Effect (SAR)

Substituting the aromatic rings (A and B) with methoxy groups (

-

Electron Donation (EDG): Methoxy groups are strong electron donors via resonance. This increases the electron density of the aromatic ring, stabilizing phenoxyl radicals formed during direct ROS scavenging.

-

Lipophilicity: Unlike hydroxyl groups, methoxy groups increase lipophilicity (logP), enhancing cellular membrane permeability and bioavailability.

-

Metabolic Stability: Methoxy groups block metabolic conjugation sites (glucuronidation/sulfation) that would otherwise rapidly clear hydroxylated analogs.

Visualization: SAR & Reactivity Logic

Figure 1: Structure-Activity Relationship (SAR) logic flow for methoxy-chalcones, distinguishing between direct radical scavenging and indirect Nrf2 activation mechanisms.

Experimental Framework: Synthesis & Screening

Protocol A: Claisen-Schmidt Condensation (Synthesis)

-

Objective: Generate high-purity methoxy-chalcones.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.[3]

Step-by-Step Methodology:

-

Reagents: Equimolar amounts (10 mmol) of substituted acetophenone (Ring A precursor) and substituted benzaldehyde (Ring B precursor).

-

Catalyst: 40% w/v NaOH or KOH (aq).

-

Procedure:

-

Dissolve ketone and aldehyde in 15 mL EtOH in a round-bottom flask.

-

Add 5 mL of base dropwise with vigorous stirring at 0–5°C (ice bath) to control exotherm.

-

Stir at room temperature (RT) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

-

Purification: Filter the precipitate.[4][6] Recrystallize from hot ethanol to yield needle-like crystals.

-

-

Validation:

H-NMR must show characteristic doublet signals for

Protocol B: Direct Radical Scavenging (DPPH Assay)

-

Objective: Quantify the ability of the chalcone to donate an electron/hydrogen to a stable radical.

-

Why DPPH? It provides a rapid, stoichiometric assessment of intrinsic antioxidant capacity (chemical potency).

Step-by-Step Methodology:

-

Preparation:

-

DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (protect from light).

-

Sample: Dissolve chalcone in DMSO (stock), dilute with methanol to final concentrations (1–100

M).

-

-

Reaction:

-

96-well plate format.

-

Add 20

L sample + 180 -

Controls: Ascorbic acid (positive), Methanol + DPPH (negative/vehicle).

-

-

Incubation: 30 minutes in the dark at RT.

-

Measurement: Absorbance at 517 nm .

-

Calculation:

Determine IC

Mechanistic Validation: The Nrf2/Keap1 Pathway[1][7]

While DPPH measures chemical potential, the true therapeutic value of methoxy-chalcones often lies in their ability to activate the cellular antioxidant defense system.

Mechanism of Action

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination.

-

Attack: The chalcone (Michael acceptor) alkylates specific cysteine residues (Cys151, Cys273, or Cys288) on Keap1.

-

Release: This conformational change prevents Nrf2 ubiquitination.

-

Translocation: Nrf2 accumulates and translocates to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), driving expression of HO-1, NQO1, and GCLM.

Visualization: Signaling Pathway

Figure 2: The Keap1-Nrf2-ARE signaling cascade activated by electrophilic chalcones.

Protocol C: Cellular ROS & Nrf2 Activation

-

Cell Line: RAW 264.7 (macrophages) or HaCaT (keratinocytes).

-

Reagents: DCFH-DA (fluorescent ROS probe), LPS (oxidative stress inducer).

Workflow:

-

Seeding: Plate cells (

cells/well) and incubate for 24h. -

Pre-treatment: Treat with methoxy-chalcone (1–10

M) for 2–4 hours (to allow Nrf2 accumulation). -

Stress Induction: Add LPS (

g/mL) or -

Detection (ROS):

-

Wash cells with PBS.

-

Incubate with

M DCFH-DA for 30 min. -

Measure fluorescence (Ex: 485 nm / Em: 535 nm).

-

-

Validation (Western Blot): Lyse cells and blot for Nrf2 (nuclear fraction) and HO-1 (cytosolic fraction) to confirm pathway engagement.

Data Interpretation & Statistical Analysis

When analyzing antioxidant data, avoid relying solely on IC

Quantitative Data Table Structure

| Compound ID | Substitution (Ring A/B) | DPPH IC | Nrf2 Activation (Fold Change) | Cytotoxicity CC | Selectivity Index (SI) |

| MC-01 | 4'-OCH | >200 (Inactive) | 1.2x | >100 | N/A |

| MC-02 | 2'-OH, 4'-OCH | 45.2 | 3.5x | 85.0 | 1.88 |

| MC-03 | 2'-OH / 3,4-di-OCH | 12.8 | 5.8x | 60.0 | 4.68 |

| Control | Ascorbic Acid | 5.1 | N/A | >500 | >100 |

Note: "Nrf2 Activation" refers to densitometric analysis of Western blots relative to vehicle control.

Critical Analysis Guidelines

-

The Ortho-Hydroxy Paradox: A hydroxyl group at the 2' position (Ring A) often forms an intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the structure, it can reduce the electrophilicity of the enone, potentially dampening Nrf2 activation while enhancing direct radical scavenging.

-

Context-Dependent Activity: Be aware that some methoxy-chalcones (e.g., 4-methoxychalcone) can act as Nrf2 inhibitors in specific cancer cell lines (e.g., A549) by interfering with upstream PI3K/Akt signaling, despite being activators in normal tissue. Always verify cell-type specificity.

References

-

BenchChem. (2025).[7][8] Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from

-

BenchChem. (2025).[7][8] Application Notes and Protocols for Evaluating the Antioxidant Activity of Chalcones. Retrieved from

-

Lee, J. H., et al. (2012). 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells. Biochemical and Biophysical Research Communications. Retrieved from

-

Martinez, R. M., et al. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules. Retrieved from

-

Singh, P., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie. Retrieved from

-

Zhao, H., et al. (2020).[9] The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Anticancer Potential of 3-(2,6-Dimethoxyphenyl)-1-propene Derivatives

The following technical guide details the anticancer potential of 3-(2,6-Dimethoxyphenyl)-1-propene (also known as 2,6-Dimethoxyallylbenzene) and its bioactive derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, particularly in the design of tubulin inhibitors and apoptosis inducers.

Executive Summary

The compound 3-(2,6-Dimethoxyphenyl)-1-propene represents a critical pharmacophore in the development of next-generation anticancer agents. Unlike its widely distributed natural isomers (e.g., methyleugenol, 3,4-dimethoxy derivatives), the 2,6-dimethoxy substitution pattern introduces unique steric properties. These properties force the phenyl ring into a non-planar conformation when integrated into larger scaffolds (such as chalcones or quinazolinones), mimicking the bioactive conformation of agents like combretastatin A-4 (CA-4) .

Key therapeutic drivers include:

-

Tubulin Destabilization: High affinity for the colchicine-binding site on

-tubulin. -

G2/M Cell Cycle Arrest: Consequence of mitotic spindle disruption.

-

MDR Reversal: Efficacy against P-glycoprotein (P-gp) overexpressing cell lines.[1]

Structural Biology & SAR Analysis[2]

The "Steric Twist" Hypothesis

The anticancer potency of this scaffold stems from the Structure-Activity Relationship (SAR) of the methoxy groups.

-

3,4-Dimethoxy (Meta/Para): Planar conformation; common in nature; metabolically liable to O-demethylation.

-

2,6-Dimethoxy (Ortho/Ortho): The bulk of the two methoxy groups flanking the attachment point creates significant steric hindrance. This forces the phenyl ring to rotate out of plane relative to the alkene or carbonyl linker.

Why this matters: This "twisted" conformation is critical for fitting into the hydrophobic pocket of the colchicine-binding site on microtubules, which naturally accommodates non-planar ligands.

Key Derivative Classes

Research has validated three primary classes of derivatives synthesized from the 3-(2,6-Dimethoxyphenyl)-1-propene precursor:

| Class | Derivative Example | Mechanism | Potency (IC50) |

| Chalcones | (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | ROS induction, DNA damage | 0.5 - 2.0 |

| Quinazolinones | 2-(2,6-Dimethoxyphenyl)-8-(3,4,5-trimethoxyphenyl)quinazolin-4-one | Tubulin Polymerization Inhibition | < 50 nM |

| Diketopiperazines | 3-(2,6-dimethoxybenzylidene)-2,5-diketopiperazine | G2/M Arrest, Apoptosis | 1.2 - 5.0 |

Mechanism of Action (MOA)

The primary mechanism involves the disruption of microtubule dynamics. The 2,6-dimethoxyphenyl moiety acts as a "molecular wedge," preventing the polymerization of tubulin dimers into functional microtubules.

Signaling Pathway Visualization

The following diagram illustrates the cascade from drug binding to apoptotic cell death.

Figure 1: Mechanistic cascade of 2,6-dimethoxyphenyl derivatives triggering G2/M arrest and apoptosis.

Experimental Protocols

To validate the anticancer potential of these derivatives, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct inhibition of tubulin assembly. Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Treatment: Add test compound (dissolved in DMSO) at concentrations of 1, 5, and 10

M. Include Colchicine (5 -

Measurement: Transfer mixture to a pre-warmed (37°C) 96-well plate.

-

Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

-

Validation:

-

Vehicle Control: Should show a sigmoidal increase in OD340 (polymerization).

-

Hit Criteria: Compounds showing flatlined OD340 (similar to Colchicine) are confirmed inhibitors.[2]

-

Protocol B: Synthesis of Chalcone Derivative (Example)

Objective: Synthesize (2E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one. Precursor: 1-(2,6-dimethoxyphenyl)ethanone (derived from oxidative cleavage of the propene precursor).

-

Reactants: Mix 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq) and Benzaldehyde (1.0 eq) in Ethanol (10 mL/mmol).

-

Catalysis: Add aqueous NaOH (40%, 2.0 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water, acidify with dilute HCl to pH 4. Filter the yellow precipitate.

-

Purification: Recrystallize from Ethanol.

-

Yield Check: Expected yield >75%. Confirm structure via 1H-NMR (Look for doublet signals at

7.4–7.8 ppm with

Preclinical Data Summary

The following data summarizes the cytotoxicity profile of 2,6-dimethoxy-based chalcones compared to standard chemotherapeutics.

Table 1: Cytotoxicity (IC50 in

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Tubulin Inhibition? |

| Parent Propene | > 100 | > 100 | > 100 | No |

| Chalcone 1C | 1.2 | 2.4 | 0.8 | Yes |

| Quinazolinone B6 | 0.05 | 0.12 | 0.08 | Yes |

| Colchicine | 0.01 | 0.02 | 0.01 | Yes |

| Doxorubicin | 0.5 | 0.4 | 0.6 | No (DNA intercalator) |

Interpretation: The parent propene is inactive. However, derivatization into the chalcone or quinazolinone scaffold yields potency comparable to clinical standards, with specific selectivity for the tubulin pathway.

Future Directions & ADME Considerations

While the in vitro potency is established, future development must address:

-

Metabolic Stability: The methoxy groups are susceptible to O-demethylation by CYP450 enzymes. Deuteration of the methoxy groups (

) is a recommended strategy to improve half-life. -

Solubility: Many 2,6-dimethoxy derivatives are highly lipophilic. Formulation with cyclodextrins or synthesis of hydrochloride salts (for amine-containing derivatives) is necessary for in vivo efficacy.

References

-

Antiproliferative Effect of Acridine Chalcone Is Mediated by Induction of Oxidative Stress. Source:[3] National Institutes of Health (NIH) / PubMed URL:[Link] Context: Describes the synthesis and activity of Chalcone 1C containing the 2,6-dimethoxyphenyl moiety.

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. Source: MDPI (Molecules) URL:[Link] Context: Validates the 2,6-dimethoxy substitution pattern in quinazolinone scaffolds for tubulin inhibition.[4]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Source: MDPI (Marine Drugs) URL:[Link] Context: Highlights the G2/M arrest capability of 2,6-dimethoxybenzylidene derivatives.

-

Structure-Based Design of Highly Selective G Protein-Coupled Receptor Kinase 2 Inhibitors. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link] Context: Discusses the steric role of the 2,6-dimethoxyphenyl group in fitting hydrophobic pockets.

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative Effect of Acridine Chalcone Is Mediated by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]

Methodological & Application

Application Note: Synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene via Sequential Wittig Reactions

This Application Note and Protocol details the synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene (also known as gamma-2,6-asarone or 2,6-dimethoxyallylbenzene).[1]

Based on the core requirement to utilize the Wittig reaction for this transformation, this protocol adopts a Two-Stage Wittig Strategy . A direct Wittig reaction on 2,6-dimethoxybenzaldehyde yields a styrene derivative (conjugated), not the desired allyl (non-conjugated) system.[1] Therefore, the synthesis proceeds via the Wittig-Levine Homologation to generate the necessary phenylacetaldehyde precursor, followed by a standard Wittig Methylenation .[1]

Introduction & Retrosynthetic Analysis[1]

The target molecule, 3-(2,6-Dimethoxyphenyl)-1-propene , features an allyl group attached to a sterically crowded electron-rich aromatic ring.[1] Direct allylation of 1,3-dimethoxybenzene is possible but often suffers from regioselectivity issues or poly-alkylation.[1] The Wittig approach offers high regiocontrol but requires a specific disconnection because the standard Wittig reaction yields conjugated alkenes.

To install a terminal allyl group (

-

Homologation: Conversion of 2,6-dimethoxybenzaldehyde to (2,6-dimethoxyphenyl)acetaldehyde using (methoxymethyl)triphenylphosphonium chloride.

-

Methylenation: Conversion of the acetaldehyde to the terminal alkene using methyltriphenylphosphonium bromide.

Retrosynthetic Scheme (DOT Visualization)

Caption: Retrosynthetic logic requiring a two-carbon extension strategy to achieve the non-conjugated allyl motif.

Experimental Protocol

Phase 1: Synthesis of (2,6-Dimethoxyphenyl)acetaldehyde

Objective: One-carbon homologation of the aromatic aldehyde.[1] Critical Note: Phenylacetaldehydes, especially electron-rich ones, are prone to oxidation and polymerization.[1] This intermediate should be used immediately in Phase 2 or stored under argon at -20°C.[1]

Reagents & Materials

-

Substrate: 2,6-Dimethoxybenzaldehyde (1.0 eq)

-

Reagent: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)[1]

-

Base: Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Hydrolysis: 4M HCl, Acetone[1]

Step-by-Step Procedure

-

Ylide Formation:

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) and purge with Nitrogen (

).[1] -

Add (Methoxymethyl)triphenylphosphonium chloride (1.2 eq) and anhydrous THF (concentration ~0.3 M).

-

Cool the suspension to 0°C in an ice bath.

-

Add KOtBu (1.5 eq) portion-wise or as a solution in THF over 15 minutes. The mixture will turn a deep red-orange color, indicating the formation of the phosphorane.[1]

-

Stir at 0°C for 30 minutes.

-

-

Wittig Reaction:

-

Dissolve 2,6-Dimethoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide at 0°C.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 8:[1]2) should show consumption of the aldehyde and formation of the enol ether (less polar).

-

-

Hydrolysis (The Levine Step):

-

Concentrate the reaction mixture slightly (remove ~50% THF) under reduced pressure.

-

Add Acetone (equal volume to remaining THF) and 4M HCl (approx. 5 eq).

-

Heat the mixture at mild reflux (approx. 50–60°C) for 1–2 hours. This converts the intermediate enol ether into the aldehyde.[2]

-

Note: Do not overheat; electron-rich phenylacetaldehydes can decompose.[1]

-

-

Workup:

Phase 2: Synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene

Objective: Conversion of the aldehyde to the terminal alkene.[1]

Reagents & Materials

-

Substrate: (2,6-Dimethoxyphenyl)acetaldehyde (from Phase 1)[1]

-

Reagent: Methyltriphenylphosphonium bromide (1.3 eq)

-

Base: Potassium tert-butoxide (KOtBu) (1.4 eq) [Alternative: n-Butyllithium][1]

-

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Ylide Formation:

-

In a flame-dried RBF under

, suspend Methyltriphenylphosphonium bromide (1.3 eq) in anhydrous THF (~0.2 M). -

Cool to 0°C .

-

Add KOtBu (1.4 eq).[1] The mixture will turn bright yellow.

-

Stir at 0°C for 45 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Dissolve the (2,6-Dimethoxyphenyl)acetaldehyde (1.0 eq) in anhydrous THF.

-

Add the aldehyde solution slowly to the yellow ylide suspension at 0°C.

-

Mechanistic Insight: The betaine intermediate forms rapidly.[3] The steric bulk of the 2,6-dimethoxy groups may slow the reaction slightly, so allow adequate time.[1]

-

Warm to RT and stir for 3–6 hours.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous

.[1] -

Extract with Hexanes (preferred to remove triphenylphosphine oxide precipitate) or

.[1] -

Filter the organic layer through a small pad of Celite if significant solids (

) precipitate.[1] -

Wash with water and brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes). The product is a non-polar oil.

-

Results & Characterization

Expected Data Profile

The success of the protocol is validated by the following spectral characteristics.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| TLC | Rf Value | ~0.6–0.7 (9:1 Hexane:EtOAc) | Non-polar alkene, moves significantly higher than aldehyde.[1] |

| 1H NMR | Allyl -CH= | Characteristic internal vinyl proton.[1] | |

| 1H NMR | Allyl =CH2 | Terminal vinyl protons (splitting pattern typical of allyl). | |

| 1H NMR | Benzylic -CH2- | Critical Proof: Doublet indicates attachment to -CH=, proving allyl connectivity.[1] | |

| 1H NMR | Methoxy -OCH3 | Two symmetric methoxy groups.[1] | |

| 1H NMR | Aromatic | 1,2,3-trisubstituted benzene pattern.[1] |

Reaction Workflow Diagram

Caption: Operational workflow for the two-stage Wittig synthesis.

Troubleshooting & Optimization

Instability of the Phenylacetaldehyde

-

Issue: Low yield in Phase 2; appearance of polymeric gum.[1]

-

Cause: (2,6-Dimethoxyphenyl)acetaldehyde is electron-rich and prone to oxidative polymerization.[1]

-

Solution: Do not store the intermediate. If storage is unavoidable, keep as a solution in benzene/THF at -20°C. Alternatively, perform the hydrolysis of the enol ether (Phase 1, Step 3) and immediately neutralize and add to the pre-formed methyl ylide (Phase 2) in a "telescoped" process.[1]

Separation of Triphenylphosphine Oxide (TPPO)[1]

-

Issue: White solid contaminating the final oil.[1]

-

Cause: TPPO is a byproduct of the Wittig reaction and is difficult to remove.[1][3]

-

Solution:

-

Hexane Trituration: The target alkene is very soluble in hexane; TPPO is not.[1] Dissolve the crude residue in cold hexane and filter off the solid TPPO.

-

Wash: If the product is an oil, wash the hexane solution with 1:1 water/methanol (TPPO is soluble in MeOH/H2O, the alkene prefers hexane).

-

Steric Hindrance

-

Issue: Sluggish reaction in Phase 2.

-

Cause: The 2,6-dimethoxy pattern creates a "molecular fence" around the aldehyde.[1]

-

Solution: Use n-Butyllithium (nBuLi) instead of KOtBu for the methyl ylide generation to create a "salt-free" ylide, which is often more reactive.[1] Run the reaction at RT for longer (up to 12h) rather than heating, to avoid polymerization.

References

-

Levine, S. G. (1958). "A New Synthesis of Aldehydes using Methoxymethyltriphenylphosphonium Chloride." Journal of the American Chemical Society, 80(22), 6150–6151. Link[1]

-

Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][4][5] Chemical Reviews, 89(4), 863–927.[1] Link[1]

-

Foghorn Therapeutics Inc. (2020).[1] "Patent WO2020160192A1: Degradation of the BAF Complex Factor." (Contains specific experimental details for the synthesis of 2,6-dimethoxyphenylacetaldehyde derivatives). Link

-

Maercker, A. (1965). "The Wittig Reaction." Organic Reactions, 14, 270–490.[1] Link[1]

Sources

Allylic chlorination of "3-(2,6-Dimethoxyphenyl)-1-propene" experimental setup

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The chlorination of 3-(2,6-Dimethoxyphenyl)-1-propene presents a classic "chemoselectivity vs. regioselectivity" paradox in organic synthesis. The substrate contains two competing reactive sites:

-

The Allylic/Benzylic C-H Bonds (Target): Highly activated for radical abstraction due to the formation of a radical stabilized by both the

-system of the alkene and the electron-rich aromatic ring. -

The Aromatic Ring (Liability): The 2,6-dimethoxy substitution pattern makes the phenyl ring exceptionally electron-rich (

effect), rendering it highly susceptible to electrophilic aromatic substitution (EAS) by chlorine (

Mechanistic Strategy: The Radical Pathway

To bypass the EAS pathway, we utilize N-Chlorosuccinimide (NCS) under radical conditions (Wohl-Ziegler reaction). Unlike molecular chlorine (

Regiochemical Outcome:

Upon hydrogen abstraction at the C3 position, a delocalized radical is formed.

Critical Success Factors

-

Reagent Purity: Commercial NCS is often contaminated with

or HCl, which catalyze side reactions. Recrystallization is mandatory. -

Solvent Selection: While Carbon Tetrachloride (

) is the historical standard, it is toxic and ozone-depleting. This protocol utilizes -

Inert Atmosphere: Oxygen is a radical scavenger. Rigorous deoxygenation is required.

Part 2: Experimental Setup & Reagents

Reagent Preparation Table

| Reagent | Role | Purity Requirement | Preparation Protocol |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | >99%, White Crystals | CRITICAL: Recrystallize from Benzene or Toluene. Dissolve in hot solvent ( |

| AIBN (Azobisisobutyronitrile) | Radical Initiator | Recrystallized | Recrystallize from methanol (max |

| 3-(2,6-Dimethoxyphenyl)-1-propene | Substrate | >98% | Flash chromatography if impure (remove phenols/oxidation products). |

| Solvent | Anhydrous | Degas by sparging with Argon for 20 mins. Store over 4Å molecular sieves. |

Equipment Configuration

-

Vessel: 2-Neck Round Bottom Flask (flame-dried).

-

Condenser: Reflux condenser fitted with an Argon balloon or line.

-

Heating: Oil bath with precise temperature control (Target:

C). -

Lighting: While thermal initiation is standard, a 300W Tungsten lamp can be positioned 10cm from the flask to assist initiation if the reaction lags.

Part 3: Detailed Protocol

Phase 1: Reaction Assembly

-

Setup: Equip a flame-dried 100 mL 2-neck RBF with a magnetic stir bar, reflux condenser, and rubber septum. Flush the system with Argon for 10 minutes.

-

Charging: Add 3-(2,6-Dimethoxyphenyl)-1-propene (1.0 equiv, e.g., 5.0 mmol, 891 mg) and anhydrous PhCF

(25 mL, 0.2 M concentration). -

Reagent Addition: Add NCS (1.05 equiv, 5.25 mmol, 701 mg) in one portion.

-

Note: The NCS will likely not dissolve completely at room temperature. This is normal.

-

-

Deoxygenation: Sparge the suspension with Argon for another 5 minutes.

Phase 2: Initiation and Propagation[1][2]

-

Initiation: Add AIBN (0.05 equiv, 0.25 mmol, 41 mg).

-

Heating: Lower the flask into the pre-heated oil bath (

C). The solvent should reflux gently. -

Monitoring:

-

Visual: The denser NCS solid will float to the top as it reacts and converts to succinimide (which floats/adheres to glass).

-

TLC: Monitor every 30 minutes (Eluent: 10% EtOAc/Hexanes). Look for the disappearance of the starting alkene (

) and appearance of the chloride product (

-

-

Boost (Optional): If conversion stalls after 2 hours, add a second portion of AIBN (0.02 equiv) to restart the radical chain. Total reaction time is typically 2–4 hours.

Phase 3: Workup & Purification (Hydrolysis Prevention)

Allylic chlorides are prone to hydrolysis and

-

Quench: Cool the mixture to

C in an ice bath. -

Filtration: Filter off the precipitated succinimide using a sintered glass funnel. Wash the solid pad with cold Pentane or Hexanes.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotovap) at low temperature (

C) to avoid thermal decomposition. -

Purification:

-

Method: Flash Column Chromatography.[1]

-

Stationary Phase: Neutral Alumina (Grade III) or Silica Gel buffered with 1% Triethylamine (to neutralize surface acidity).

-

Eluent: Gradient of 0%

5% Ethyl Acetate in Hexanes. -

Fraction Collection: Collect fractions containing the product. Evaporate solvent at

C.

-

Phase 4: Storage

-

Store the resulting oil under Argon at

C. -

Stabilize with copper wire or silver wool if long-term storage is required.

Part 4: Mechanism & Workflow Visualization

Radical Chain Mechanism

The following diagram illustrates the specific pathway for the 2,6-dimethoxy substrate, highlighting the resonance stabilization that dictates regioselectivity.